N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine
Description
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-4-yl)methyl]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-2-4-16-15(3-1)20-13-17(22-16)21-12-14-5-6-19-18(11-14)23-7-9-24-10-8-23/h1-6,11,13H,7-10,12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNQKFCVWGBLIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)CNC3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the morpholinopyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that quinoxaline derivatives, including N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine, exhibit significant anticancer activity. A study highlighted the synthesis of several quinoxaline derivatives that demonstrated potent cytotoxic effects against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The most active compounds in this category displayed IC50 values as low as 1.9 µg/mL against HCT116 cells, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. In particular, compounds synthesized from quinoxaline frameworks have shown effectiveness against a range of bacteria and fungi. For example, certain synthesized quinoxalines exhibited activity comparable to standard antibiotics, suggesting their utility in treating infections caused by resistant strains .
Neuroprotective Effects
Recent investigations into the neuroprotective properties of quinoxaline derivatives have revealed promising results. Some studies suggest that these compounds may have potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and exhibit antipsychotic effects. Specifically, certain derivatives have been found to be more effective than established antipsychotic medications in animal models .
Synthesis Techniques
The synthesis of this compound typically involves several methods:
- Mannich Reaction : This method combines morpholine with pyridine derivatives and other reactants to form the desired quinoxaline structure.
- Nucleophilic Aromatic Substitution : This technique is often employed to introduce various substituents onto the quinoxaline ring, enhancing its biological activity .
Patent Applications
The compound has been featured in patent applications focusing on its use as an antagonist for corticotropin-releasing hormone receptors (CRHR1 and CRHR2). These receptors are implicated in stress response and various psychiatric disorders, indicating that this compound could play a role in developing treatments for anxiety and depression .
Case Study 1: Anticancer Activity
A specific study synthesized a series of quinoxaline derivatives and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values significantly lower than those of conventional chemotherapeutics, suggesting a new avenue for cancer treatment development .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized quinoxalines against both Gram-positive and Gram-negative bacteria. The results showed that several compounds had minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics, highlighting their potential for clinical application in infectious diseases .
Mechanism of Action
The mechanism of action of N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- The morpholine ring in the target compound likely improves aqueous solubility compared to lipophilic substituents like phenyl or isoxazole groups .
- Fluorophenyl substituents (e.g., in ) enhance target specificity for kinases, whereas alkyl groups (e.g., ethyl in ) may prioritize membrane permeability.
Key Observations :
- Microwave-assisted synthesis (e.g., ) offers advantages in speed and yield over traditional methods (e.g., ).
- The target compound’s synthesis may face challenges similar to , where morpholine substitution requires precise reaction conditions.
Physicochemical and Crystallographic Properties
- Crystal Packing: N-(3-Methylphenyl)quinoxalin-2-amine adopts a planar conformation with π-π stacking, whereas bulkier substituents (e.g., morpholinopyridinylmethyl) may introduce steric hindrance, affecting crystallinity and bioavailability.
Biological Activity
N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with morpholine and pyridine moieties. Various synthetic methods have been reported, emphasizing the importance of optimizing conditions to achieve high yields and purity. Characterization is commonly performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and assess the quality of the synthesized compounds .
Anticancer Activity
Quinoxaline derivatives, including this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines by targeting multiple pathways:
- Mechanisms of Action :
-
Case Studies :
- A study reported that certain quinoxaline derivatives exhibited IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and gastric carcinoma (MGC-803) cell lines .
- Another investigation highlighted a derivative's ability to induce apoptosis in colorectal cancer cells through the modulation of apoptotic markers .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity:
- Mechanism : The compound disrupts bacterial cell membranes, leading to leakage of intracellular contents and cell death. This mechanism has been particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) .
- Studies :
Enzymatic Inhibition
Research has indicated that this compound can act as an inhibitor for various enzymes:
- α-Amylase and α-Glucosidase Inhibition : The compound has been evaluated for its ability to inhibit carbohydrate-hydrolyzing enzymes, which is crucial for managing diabetes. For instance, one study reported an IC50 value of 16.4 μM for α-amylase inhibition, suggesting strong potential as a dual inhibitor .
- COX Inhibition : Some derivatives have shown selective inhibition towards COX-II, making them candidates for anti-inflammatory therapies .
Structure–Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
Q & A
Q. Basic Research Focus
- HPLC-DAD/UV with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) monitors degradation products.
- Thermogravimetric analysis (TGA) evaluates thermal stability.
- Karl Fischer titration quantifies hygroscopicity, critical for long-term storage in desiccated environments .
How can structural analogs improve selectivity for kinase targets?
Advanced Research Focus
Rational design involves:
- Isosteric replacements (e.g., trifluoromethyl for methyl) to modulate lipophilicity and binding pocket interactions.
- Fragment-based screening identifies optimal substituents on the quinoxaline amine.
- Kinase profiling assays (e.g., ADP-Glo™) quantify IC50 shifts against off-target kinases .
What are the carcinogenicity risks associated with quinoxaline-amine derivatives?
Advanced Research Focus
Heterocyclic aromatic amines (HAAs) are evaluated via:
- Ames tests for mutagenicity in Salmonella typhimurium strains.
- In vitro micronucleus assays to assess chromosomal aberrations.
- Metabolic activation studies using liver S9 fractions to simulate pro-carcinogen conversion .
How do solvent systems influence reaction yields in morpholine-quinoxaline syntheses?
Basic Research Focus
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine, while ethanol/chloroform balance solubility and reflux efficiency. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
